[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Description
[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) group attached to a cyclopropylamine moiety. This compound is structurally characterized by its (S)-configuration at the stereogenic center, a piperidine ring, and an acetic acid side chain. The Cbz group serves as a protective group for the amine, enhancing stability during synthetic processes .
Properties
IUPAC Name |
2-[(3S)-3-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPOMGCPALDCQA-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its ability to enhance binding affinity to biological targets. The benzyloxycarbonyl group acts as a protecting group, facilitating selective interactions without premature degradation. The cyclopropyl moiety contributes to the compound's structural uniqueness, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies suggest that the compound may function as an antagonist at certain chemokine receptors, influencing cellular signaling pathways involved in inflammation and immune responses .
1. Anticancer Activity
Recent research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives from the piperidine family have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The mechanism involves apoptosis induction and disruption of cancer cell proliferation pathways.
2. Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Studies have demonstrated that piperidine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, related compounds have shown effective minimum inhibitory concentrations (MIC) against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
SAR studies are crucial for understanding how structural modifications influence biological activity. For this compound, modifications to the piperidine ring or the benzyloxycarbonyl group can significantly alter its potency and selectivity for various biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid with key analogs, focusing on substituent effects, molecular properties, and synthetic relevance.
Substituent Variations in Piperidine-Acetic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Configuration | Notes |
|---|---|---|---|---|---|---|
| This compound | 1354016-57-1 | C₁₈H₂₃N₂O₅ | 332.40 | Benzyloxycarbonyl (Cbz) | S | High steric bulk; potential stability |
| [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid | 1354016-57-1* | C₁₈H₂₃N₂O₅ | 332.40 | Benzyloxycarbonyl (Cbz) | R | Enantiomeric differences in activity |
| [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid | 1354015-76-1 | C₁₇H₂₄N₂O₂ | 288.39 | Benzyl (without oxycarbonyl) | R | Reduced polarity; simpler synthesis |
| [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid | 1354020-19-1 | C₁₂H₂₀N₂O₃ | 240.30 | Acetyl | S | Smaller substituent; lower molecular weight |
Notes:
- Enantiomeric Pair (S vs. R) : The (S)- and (R)-enantiomers of the Cbz-protected compound share identical molecular formulas but differ in stereochemical configuration. Such enantiomers often exhibit divergent biological activities due to receptor-binding specificity .
- Substituent Impact: The Cbz group (benzyloxycarbonyl) introduces steric bulk and polarity, which may enhance stability but reduce solubility compared to the acetyl or benzyl variants . The benzyl-cyclopropyl analog (1354015-76-1) lacks the oxycarbonyl group, simplifying synthesis but offering less protection for the amine group .
Functional Implications
- Biological Activity: Compounds with Cbz groups are often intermediates in drug development, as the Cbz moiety can be cleaved under hydrogenolysis or acidic conditions to reveal free amines for further functionalization . In contrast, acetyl-protected amines (e.g., 1354020-19-1) are more stable but require harsher conditions for deprotection .
- Physical Properties : The higher molecular weight and polarity of the Cbz-substituted compound (332.40 Da) may limit blood-brain barrier penetration compared to lighter analogs like the acetyl variant (240.30 Da) .
Q & A
Q. What are the recommended synthetic routes for [(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions using protected piperidine derivatives. For example, a similar compound, [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, is synthesized via condensation of isoquinoline-3-carboxylic acid with functionalized piperidine intermediates under anhydrous conditions (e.g., THF as solvent and PS-DCC as a coupling agent) . Optimization includes:
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry. For instance, the (S)-configuration is validated by splitting patterns of cyclopropyl and piperidinyl protons .
- X-ray Crystallography : Provides definitive proof of stereochemical assignment, as seen in related piperidine-carboxylic acid derivatives .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and mobile phases containing hexane/isopropanol .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols, as similar compounds exhibit respiratory irritation (H335) .
- First Aid : Immediate flushing with water for eye exposure (15 minutes) and soap washing for skin contact .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its pharmacological activity?
The (S)-enantiomer often shows enhanced target selectivity. For example, COX-2 inhibitors with analogous stereochemistry exhibit 100-fold selectivity over COX-1 due to optimal binding pocket interactions . Key factors include:
Q. What in silico strategies are employed to predict the binding affinity of this compound to target receptors?
- Molecular Docking : Virtual screening of 1.2 million compounds using AutoDock Vina identifies potential COX-2 binding, with scoring functions prioritizing steric and electrostatic complementarity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Matches the compound’s benzyloxycarbonyl and acetic acid groups to key receptor pharmacophores .
Q. How can researchers resolve discrepancies in the reported biological activity of this compound across different studies?
- Assay Standardization : Use uniform protocols (e.g., fixed incubation times, controlled pH) to minimize variability. For example, COX-2 inhibition assays in employed HEPES buffer (pH 6.5) for reproducibility .
- Meta-Analysis : Compare IC values across studies, adjusting for differences in cell lines (e.g., RAW 264.7 vs. THP-1) .
- Structural Analogues : Test derivatives (e.g., replacing cyclopropyl with methyl groups) to isolate activity-contributing moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
